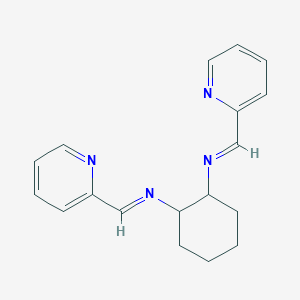
1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is a chiral ligand that has been widely studied for its applications in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- typically involves the condensation of 1,2-cyclohexanediamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Commonly uses metal salts such as palladium chloride or nickel acetate.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Uses reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various metal complexes, oxidized or reduced derivatives, and substituted compounds depending on the specific reagents and conditions used.
科学的研究の応用
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: Studied for its potential as a metal chelator in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
Similar Compounds
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2R)-
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly effective in asymmetric synthesis, where the chirality of the ligand plays a crucial role in determining the outcome of the reaction.
特性
分子式 |
C18H20N4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2 |
InChIキー |
VYIMTYRAXWNXFU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
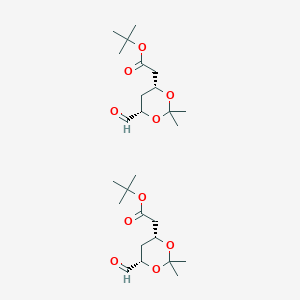
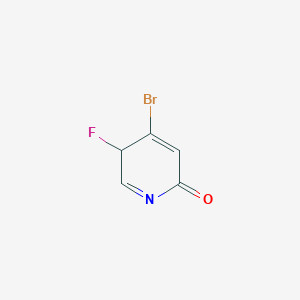
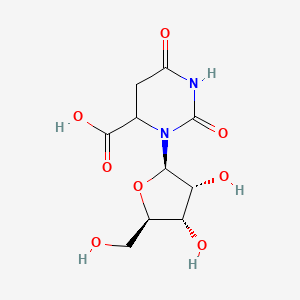

![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
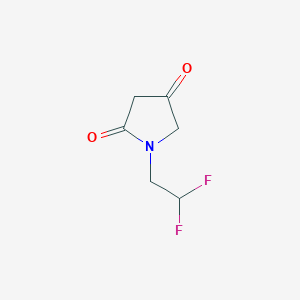

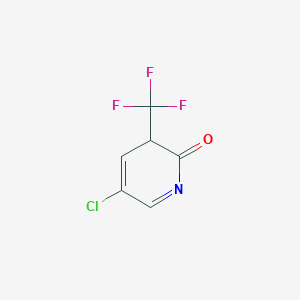
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)
